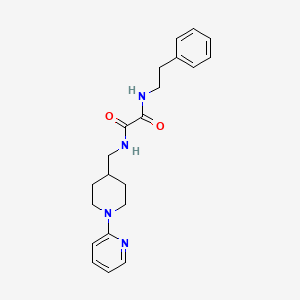

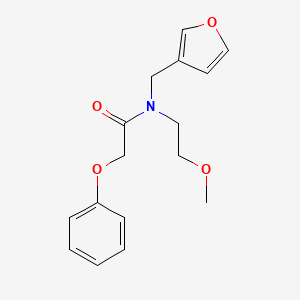

![molecular formula C25H23N5O3 B2839631 8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896294-44-3](/img/structure/B2839631.png)

8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Given its structure, it might be involved in various organic reactions, such as nucleophilic substitutions or electrophilic additions .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A range of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds with the structure similar to 8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and evaluated for their pharmacological properties. These compounds have shown potent ligand activity at the 5-HT(1A) receptor, with some demonstrating anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).

Synthesis of Derivatives

Research has been conducted on the synthesis of various derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione, which includes the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones. These derivatives have potential biological activities (Simo et al., 1998).

Biological Evaluation for Antidepressant Agents

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their receptor affinity and inhibitory activity on phosphodiesterases. These compounds showed potential as antidepressant and anxiolytic agents in preliminary pharmacological studies (Zagórska et al., 2016).

Spectral and Photophysical Properties

Studies on the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir have been conducted. This research contributes to understanding the photophysical behavior of these compounds in various solvents and pH conditions (Wenska et al., 2004).

Synthesis of New Trisubstituted Purine-2,6-diones

Research on the synthesis of new 1,3,8-trisubstituted purine-2,6-diones and thiazolo[2,3-f]purine-2,4-diones has been done, highlighting methods that are more convenient and yield higher results. These compounds are designed as agents with potential biological activities (Hayallah & Famulok, 2007).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-ethylbenzaldehyde with methyl anthranilate to form 8-(2-ethylphenyl)-1-methyl-3-oxo-2,3-dihydro-1H-imidazo[2,1-f]purine-7-carboxylic acid ethyl ester. This intermediate is then reacted with ethyl acetoacetate to form the final product.", "Starting Materials": [ "2-ethylbenzaldehyde", "methyl anthranilate", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-ethylbenzaldehyde with methyl anthranilate in the presence of a base such as sodium methoxide to form 8-(2-ethylphenyl)-1-methyl-3-oxo-2,3-dihydro-1H-imidazo[2,1-f]purine-7-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the final product, 8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |

CAS-Nummer |

896294-44-3 |

Molekularformel |

C25H23N5O3 |

Molekulargewicht |

441.491 |

IUPAC-Name |

6-(2-ethylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C25H23N5O3/c1-4-17-10-8-9-13-19(17)30-20(18-11-6-5-7-12-18)15-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-16(2)31/h5-13,15H,4,14H2,1-3H3 |

InChI-Schlüssel |

JFFWGEXUTPDULQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

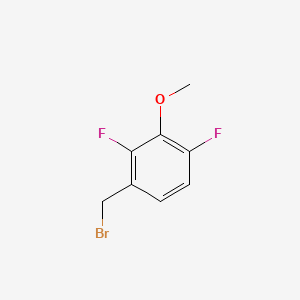

![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2839548.png)

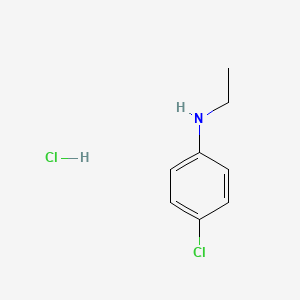

![2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2839558.png)

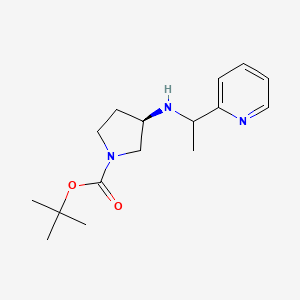

![4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2839559.png)

![N-{3'-acetyl-1-[(2-chlorophenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2839562.png)

![7-hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2839569.png)

![N-cyclopentyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2839570.png)